molecular formula C20H21NO4 B2799367 (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid CAS No. 1189357-66-1

(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Cat. No.: B2799367
CAS No.: 1189357-66-1
M. Wt: 339.391
InChI Key: ASUWOMDZJCFFDR-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. This compound is particularly significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.

Mechanism of Action

Target of Action

The primary target of (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid, also known as Fmoc-amino acid, is the peptide chain in peptide synthesis . The Fmoc group acts as a protective group for the amino acid during the synthesis process .

Mode of Action

The Fmoc group in the compound interacts with the peptide chain by forming an amide bond, which is a key step in peptide synthesis . This interaction results in the addition of the amino acid to the growing peptide chain .

Biochemical Pathways

The compound affects the peptide synthesis pathway. In this pathway, the Fmoc group is first removed, allowing the free amino group of the amino acid to form a peptide bond with the carboxyl group of another amino acid . This process is repeated to build a peptide chain .

Pharmacokinetics

As a part of peptide synthesis, it is expected that the compound would be rapidly metabolized and excreted after the peptide chain is formed .

Result of Action

The result of the compound’s action is the formation of a peptide chain, which can then fold into a functional protein . This process is crucial for the production of proteins, which play a wide variety of roles in biological systems .

Action Environment

The action of the compound is influenced by environmental factors such as temperature and pH. For example, the Fmoc group is stable at room temperature, which is beneficial for peptide synthesis . Additionally, the compound is stable in aqueous washing operations, which is important for the purification of the peptide chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This is achieved through the reaction of the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The Fmoc group is removed using a base such as piperidine, allowing the amino group to react with the next amino acid in the sequence .

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole).

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences, depending on the amino acids used in the synthesis .

Scientific Research Applications

(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid apart from similar compounds is its specific structure, which makes it particularly suitable for use in peptide synthesis. The Fmoc group provides a stable and efficient means of protecting the amino group, which is essential for the stepwise synthesis of peptides and proteins .

Properties

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(10-11-19(22)23)21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUWOMDZJCFFDR-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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